Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate
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Overview
Description
Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including a dioxane ring, a pyrrole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate involves multiple steps. The key steps include the formation of the dioxane ring, the introduction of the pyrrole ring, and the final esterification to form the benzoate ester. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1,2,2-triphenylethenyl)benzoate: Another compound with a benzoate ester group but different substituents.
Methyl 4-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylate: Similar pyrrole ring structure but lacks the dioxane ring and other substituents.
Uniqueness
Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate is unique due to its combination of functional groups and complex structure
Properties
Molecular Formula |
C42H49FN2O7 |
---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
methyl 4-[[1-[2-[2,2-dimethyl-6-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C42H49FN2O7/c1-26(2)37-36(39(47)44-31-20-16-29(17-21-31)40(48)49-8)35(27-12-10-9-11-13-27)38(28-14-18-30(43)19-15-28)45(37)23-22-32-24-33(51-42(6,7)50-32)25-34(46)52-41(3,4)5/h9-21,26,32-33H,22-25H2,1-8H3,(H,44,47) |
InChI Key |
SVCLPECLGBMADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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